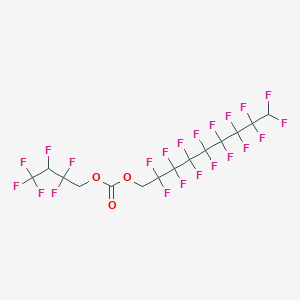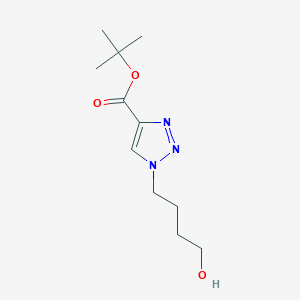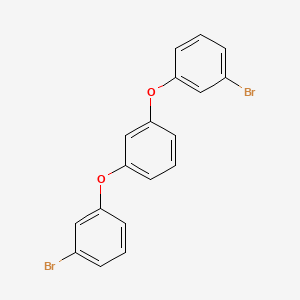
3-Chloro-2,6-difluoro-isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-difluoro-isonicotinic acid is an organic compound with the molecular formula C6H2ClF2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoro-isonicotinic acid typically involves the halogenation of isonicotinic acid derivatives. One common method is the direct fluorination and chlorination of isonicotinic acid using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine gas and a fluorinating agent such as sulfur tetrafluoride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced halogenation techniques and purification methods such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,6-difluoro-isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-difluoro-isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-difluoro-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic Acid: The parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
3-Chloroisonicotinic Acid: A derivative with a chlorine atom at the 3-position.
2,6-Difluoroisonicotinic Acid: A derivative with fluorine atoms at the 2- and 6-positions.
Uniqueness
3-Chloro-2,6-difluoro-isonicotinic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C6H2ClF2NO2 |
|---|---|
Peso molecular |
193.53 g/mol |
Nombre IUPAC |
3-chloro-2,6-difluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1H,(H,11,12) |
Clave InChI |
DXLAANKILQKOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1F)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)


![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)





